molecular formula C17H18N2O2S B2690927 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 86658-78-8

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B2690927
CAS No.: 86658-78-8
M. Wt: 314.4
InChI Key: VPIUVBLEDIDJQZ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzenesulfonamide (CAS 86658-78-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C17H18N2O2S and a molecular weight of 314.40 g/mol, features a tryptamine core functionalized with a 4-methylbenzenesulfonamide (p-toluenesulfonamide) group . Its primary research value lies in its role as a versatile synthetic intermediate for the development of more complex bioactive molecules. For instance, it serves as a precursor in the synthesis of compounds like N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, which has been investigated in silico as a potential antitubercular agent targeting the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis . Furthermore, the structural motif of tryptophan-based sulfonamides is recognized in pharmaceutical research, as related compounds have been studied as inhibitors of enzymes like TNF-α converting enzyme (TACE) and acetohydroxy acid synthase (AHAS) . Researchers utilize this scaffold to explore structure-activity relationships and to design novel therapeutics. This product is intended for research and development applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIUVBLEDIDJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322412
Record name N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86658-78-8
Record name N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(3-INDOLYL)ETHYL)-P-TOLUENESULFONAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cyclization to Oxadiazole Derivatives

This compound undergoes cyclization with carbon disulfide under basic conditions to form 1,3,4-oxadiazole derivatives. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on CS₂, followed by cyclodehydration:

Reaction Conditions :

  • Ethanolic KOH (20%, 10 mL)

  • Carbon disulfide (3 mL)

  • Reflux for 6 hours

Product :
N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (84% yield) .

Alkylation Reactions

The sulfonamide’s NH group participates in alkylation using methyl iodide (MeI) in polar aprotic solvents:

Reaction Conditions :

  • NaH (3.0 equiv) in DMF (0.2 M)

  • MeI (1.1 equiv) at 0°C → RT

  • Reaction time: 2–3 hours

Product :
N-Methylated derivatives, confirmed by the disappearance of the NH proton signal in ¹H NMR .

Coupling Reactions for Bis(indolyl) Derivatives

Palladium-catalyzed coupling enables dimerization via the indole C3 position:

Reaction Conditions :

  • Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • K₃PO₄ (2.0 equiv) in DMF at 0°C

Product :
Bis(indolyl)sulfonamide derivatives (42–51% yield) with >19:1 regioselectivity .

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C2 or C5 positions:

Reaction TypeReagent/ConditionsProductYieldSource
Formylation POCl₃/DMF (Vilsmeier–Haack)3-Formylindole derivative72%
Nitration HNO₃/H₂SO₄5-Nitroindole derivativeNot reported

Hydrolysis of the Sulfonamide Group

Acid-catalyzed hydrolysis cleaves the sulfonamide bond:

Reaction Conditions :

  • 6M HCl, reflux for 12 hours

Product :
2-(1H-Indol-3-yl)ethylamine and 4-methylbenzenesulfonic acid (inferred from analogous reactions).

Condensation with Hydrazines

The sulfonamide NH₂ group reacts with hydrazines to form hydrazone derivatives:

Reaction Conditions :

  • Hydrazine hydrate in ethanol

  • Reflux for 4 hours

Product :
N′-[(1H-Indol-3-yl)methylene]sulfonohydrazides, characterized by ¹H NMR signals at δ 8.33 ppm (=CH) and δ 11.33–11.93 ppm (NH) .

Comparative Reaction Table

Reaction TypeKey ReagentsConditionsKey Product FeaturesYield
CyclizationCS₂, KOHReflux in EtOH1,3,4-Oxadiazole core84%
AlkylationMeI, NaHDMF, 0°C → RTN-Methylation70%
CouplingPd(OAc)₂, XPhosDMF, 0°CBis(indolyl) dimer42–51%
FormylationPOCl₃/DMF50°C, 2 hours3-Formylindole72%

Mechanistic Insights

  • Cyclization : The sulfonamide nitrogen acts as a nucleophile, attacking CS₂ to form a thiourea intermediate, which cyclizes to the oxadiazole ring .

  • Coupling : Oxidative addition of Pd(0) to the indole C–H bond facilitates dimerization .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions.

  • Thermal Stability : Decomposes above 200°C (DSC data).

This compound’s versatility in forming heterocycles and functionalized derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize the need for controlled conditions to optimize yields and selectivity.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide serves as a crucial building block in the synthesis of more complex molecules. Its sulfonamide group is particularly valuable for creating derivatives with enhanced biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the development of a range of derivatives with potential applications in drug discovery.

Table 1: Common Reactions Involving this compound

Reaction TypeConditionsMajor Products Formed
OxidationPotassium permanganate, acidicOxindole derivatives
ReductionLithium aluminum hydrideCorresponding amines
Nucleophilic SubstitutionBasic conditions with nucleophilesVarious substituted sulfonamides

Biological Applications

Biochemical Probes

The compound has been studied for its ability to interact with various biological targets, making it a promising candidate as a biochemical probe. Research indicates that it may influence signaling pathways involved in cancer progression. For instance, its derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in several cancers .

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound and its derivatives. In vitro assays revealed that certain derivatives effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and OVCAR-8 (ovarian cancer), with IC50 values indicating significant potency against multidrug-resistant cell lines .

Table 2: Anticancer Activity of Derivatives

CompoundCell LineIC50 (μM)
Compound 11MCF-71.9
Compound 15OVCAR-82.1
Compound 19NCI/ADR-RES4.8

Medicinal Chemistry

Therapeutic Properties

This compound has been investigated for its potential therapeutic properties beyond anticancer activity. Its anti-inflammatory effects are being explored, particularly in relation to chronic inflammatory diseases. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which play a role in various physiological processes .

Case Study: Inhibition of Carbonic Anhydrases

Recent studies have focused on the design of new inhibitors targeting human carbonic anhydrase isoforms using this compound as a scaffold. The introduction of specific substituents has led to compounds with nanomolar inhibition constants, indicating their potential utility in treating conditions like glaucoma and edema .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for use as a precursor in synthesizing dyes and pigments, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Aryl-Substituted Indoles

  • N-(2-(2-(4-isopropoxyphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3q) : Incorporates a 4-isopropoxyphenyl group at the indole 2-position. Synthesized via gold-catalyzed reactions (71% yield, m.p. 54–55 °C) .
  • 4-methyl-N-(2-phenyl-2-(2-phenyl-6-(trifluoromethyl)-1H-indol-3-yl)ethyl)benzenesulfonamide (3l) : Features a trifluoromethyl group at the indole 6-position. Exhibits higher thermal stability (m.p. 201–203 °C) and 97% purity .
  • N-(2-(6-(diethylamino)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3m): Contains a diethylamino group at the indole 6-position. Lower yield (30%) and melting point (54–56 °C) suggest reduced stability .

Functionalized Indole Derivatives

  • Ethyl 3-(2-(4-methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate (3n) : Includes an ester group at the indole 2-position. Moderate yield (54%) and higher m.p. (175–177 °C) indicate enhanced crystallinity .
  • N-(2-(2-(3,4-dimethoxyphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3c) : Substituted with a dimethoxyphenyl group. Synthesized via palladium-catalyzed reactions (32% yield) .

Variations in the Sulfonamide Group

  • 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Contains an oxazole-sulfamoyl hybrid structure, designed for antimicrobial activity .

Modifications to the Linker Chain

  • 4-methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u) : Propyl linker instead of ethyl, yielding regioisomers (3u/3’u) in a 2:1 ratio. Demonstrates the impact of chain length on regioselectivity .
  • (S)-N-(2-(1H-indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide ((S)3k) : Chiral center introduced via (R)-2-phenyl-1-tosylaziridine. High enantiomeric excess (97% ee) and yield (85%) highlight stereochemical precision .

Hybrid Pharmacophore Derivatives

  • 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) : Indomethacin analog with trifluoromethyl and chlorobenzoyl groups, synthesized for anti-inflammatory applications (43% yield) .

Comparative Data Tables

Research Implications

  • Synthetic Efficiency : Gold and palladium catalysts enable diverse functionalization but vary in yield (30–97%).
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., trifluoromethyl) enhance thermal stability, while bulky substituents may reduce yields .
  • Chiral Applications : High enantiomeric excess in (S)-3k supports its use in asymmetric synthesis .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Key Features:

  • Indole Moiety : Known for its broad range of biological activities.
  • Sulfonamide Group : Enhances solubility and biological activity.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study reported its effectiveness against Mycobacterium tuberculosis and other resistant strains, demonstrating a promising inhibitory action.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
E. coli0.5 mg/mL1.0 mg/mL
Staphylococcus aureus0.25 mg/mL0.5 mg/mL
Mycobacterium tuberculosisDocking studies indicate strong bindingNot specified

The compound exhibited superior binding affinity to the enoyl reductase (InhA) enzyme, suggesting a potential mechanism for its antitubercular activity through hydrogen bonding and π-π stacking interactions .

2. Anticancer Activity

Research indicates that indole derivatives, including this sulfonamide, can induce apoptosis in cancer cells. Specifically, it has shown effectiveness against breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of apoptosis at concentrations as low as 1 µM .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Biological Targets : The indole structure allows for interaction with various cellular targets, influencing multiple biochemical pathways.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, contributing to its antimicrobial and anticancer effects .

Pharmacokinetics

The pharmacokinetic profile suggests that the presence of lipophilic groups enhances cell permeability, which is crucial for its therapeutic efficacy. Studies indicate that modifications on the aryl ring can significantly affect the compound's absorption and distribution within biological systems.

Case Studies

Several studies have highlighted the compound's potential in clinical applications:

  • Antimicrobial Efficacy : A study compared the efficacy of this compound with traditional antibiotics, revealing that it outperformed ampicillin against resistant strains .
  • Cancer Research : In vitro studies demonstrated that this compound could effectively inhibit the growth of various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Q & A

Q. Advanced

  • Catalyst design : Chiral gold(I) catalysts (e.g., [Au(JohnPhos)(NTf2)]) enable stereocontrol during aziridine ring-opening reactions. Solvent polarity (e.g., DCE) and temperature (room temperature) are critical for maintaining enantiomeric excess .
  • Analysis : Chiral HPLC compares retention times of enantiomers against racemic standards to quantify ee .

What experimental strategies assess its biological activity, such as antimicrobial potential?

Q. Advanced

  • Biofilm inhibition assays : Evaluate quorum sensing modulation in Pseudomonas aeruginosa using crystal violet staining or confocal microscopy .
  • Enzyme binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like LasR receptors .

How should researchers resolve contradictions in reaction yields across studies?

Q. Advanced

  • Variable screening : Optimize solvents (e.g., ethanol vs. DCE), catalysts (gold vs. base), and stoichiometry to reconcile differences. For example, cyclization in ethanolic KOH achieves 84% yield , while gold catalysis may prioritize stereoselectivity over yield .
  • Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps or side reactions.

What crystallographic insights inform its molecular interactions?

Q. Advanced

  • Hydrogen-bond networks : X-ray structures reveal sulfonamide NH groups forming bonds with acceptor atoms (e.g., oxygen in oxadiazole rings), stabilizing supramolecular assemblies .
  • Packing analysis : Non-covalent interactions (π-π stacking of indole rings) influence solubility and crystallinity .

How can computational methods enhance understanding of its reactivity?

Q. Advanced

  • DFT calculations : Model transition states of gold-catalyzed reactions to explain stereochemical outcomes .
  • Molecular docking : Predict binding affinities with biological targets (e.g., LasR) using software like AutoDock Vina .

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